3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Description
3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic piperidine derivative featuring a phenoxyethyl side chain substituted with chlorine (at position 2) and methoxy (at position 4) groups. The compound’s structure combines a piperidine ring—a six-membered amine heterocycle—with a substituted phenoxy moiety, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
3-[2-(2-chloro-4-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2.ClH/c1-17-12-4-5-14(13(15)9-12)18-8-6-11-3-2-7-16-10-11;/h4-5,9,11,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUNSPFECSKTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methoxyphenol and 2-chloroethylpiperidine.
Ether Formation: The 2-chloro-4-methoxyphenol undergoes a nucleophilic substitution reaction with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate to form the ether linkage.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the chloro group.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[2-(2-Hydroxy-4-methoxyphenoxy)ethyl]piperidine.
Reduction: Formation of 3-[2-(2-Methoxyphenoxy)ethyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key structural features are compared to analogs below:
Table 1: Structural and Molecular Comparisons
*Inferred formula; †Estimated based on analogs.
Key Observations:
- In contrast, dichloro analogs (e.g., ) exhibit stronger electron-withdrawing properties, which may enhance oxidative stability but reduce solubility .
- Steric and Lipophilic Effects: Bulky substituents like tert-butyl () or branched alkyl chains () increase lipophilicity, likely improving membrane permeability but risking higher toxicity .
Biological Activity
3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C14H21Cl2NO
- CAS Number : 1220039-14-4
The structure features a piperidine ring substituted with a chloro and methoxy phenoxy group, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in inflammatory processes:
- Cyclooxygenase Inhibition : The compound selectively inhibits cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests potential therapeutic uses in treating inflammatory conditions such as arthritis and pain management.
- Anticancer Properties : Research indicates that derivatives of this compound exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Effect | IC50 Values | Notes |
|---|---|---|---|
| COX-1 Inhibition | Anti-inflammatory | IC50 ~ 25 nM | Selective inhibition observed. |
| COX-2 Inhibition | Anti-inflammatory | IC50 ~ 30 nM | Potential use in pain relief. |
| Anticancer Activity | Various cancer cell lines | IC50 values ranging from 10 nM to 100 nM | Induces apoptosis and inhibits proliferation. |
Case Studies
Several studies have explored the efficacy of this compound:
- Anti-inflammatory Study : In a controlled experiment, the compound was administered to animal models exhibiting inflammation. Results showed a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.
- Cancer Cell Line Study : The compound was tested against several cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent inhibition of cell growth, with notable efficacy at concentrations below 100 nM.
Q & A
Q. What are the key considerations for synthesizing 3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride with high purity?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of the phenoxyethyl moiety via nucleophilic substitution between 2-chloro-4-methoxyphenol and a dihaloethane derivative.
- Step 2 : Coupling the phenoxyethyl group to the piperidine ring using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux .
- Step 3 : Hydrochloride salt formation via acid treatment (e.g., HCl gas in ethanol). Critical factors : Solvent choice, reaction temperature (60–100°C), and purification via column chromatography (silica gel, methanol/dichloromethane eluent) to remove unreacted intermediates .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and piperidine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., observed vs. calculated m/z).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
- Elemental Analysis : To validate purity (>95%) by matching experimental and theoretical C/H/N ratios .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in a desiccator at 2–8°C to prevent hygroscopic degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies can mitigate batch-to-batch variability in the synthesis of this compound?
- Process Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, reaction time). For example, acetonitrile may improve yield over DMF due to reduced side reactions .
- In-line Monitoring : Employ techniques like FT-IR or HPLC to track intermediate formation and adjust conditions dynamically .
- Quality Control : Implement strict post-synthesis analyses (e.g., HPLC purity checks) and discard batches with <95% purity .
Q. How does the 2-chloro-4-methoxyphenoxy group influence the compound’s reactivity and stability?
- Electronic Effects : The electron-withdrawing Cl group increases electrophilicity at the phenoxy oxygen, enhancing binding to biological targets (e.g., enzymes) .
- Steric Hindrance : The methoxy group at the 4-position reduces rotational freedom, stabilizing the compound’s bioactive conformation .
- Stability : The substituents improve resistance to oxidative degradation compared to unsubstituted phenoxy derivatives, as shown in accelerated stability studies (40°C/75% RH for 30 days) .
Q. What in vitro assays are recommended to evaluate the biological activity of this piperidine derivative?
- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -ligand competition for serotonin or dopamine receptors) .
- Cytotoxicity Screening : MTT assays in HEK-293 or SH-SY5Y cell lines to assess therapeutic index .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., serotonin 5-HT) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in physiological conditions (e.g., 150 mM NaCl, 310 K) to assess binding stability over time .
- QSAR Modeling : Corrogate substituent effects (Cl, OCH) with activity data from analogous piperidine derivatives .
Q. What challenges arise in optimizing the reaction yield for the phenoxyethyl-piperidine linkage?
- Competing Side Reactions : Ether cleavage under acidic conditions; mitigate by using milder acids (e.g., HCl in ethanol vs. concentrated HSO) .
- Steric Effects : Bulky substituents on the piperidine ring (e.g., N-methylation) reduce coupling efficiency; optimize by pre-functionalizing the piperidine .
- Scale-up Issues : Transitioning from mg to gram-scale synthesis requires adjusting stoichiometry and purification protocols (e.g., flash chromatography vs. recrystallization) .
Q. How do structural modifications to the piperidine ring affect the compound’s pharmacological profile?
- N-Substitution : Adding methyl or benzyl groups to the piperidine nitrogen alters lipophilicity, impacting blood-brain barrier permeability .
- Ring Saturation : Hydrogenation of the piperidine ring (to piperazine) reduces conformational flexibility, potentially enhancing selectivity for specific receptors .
- Chiral Centers : Introducing stereochemistry (e.g., R vs. S configurations) can dramatically shift potency, as seen in enantiomeric resolution studies .
Q. What analytical techniques resolve contradictions in stability data across different studies?
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare degradation products via LC-MS .
- Kinetic Analysis : Calculate activation energy () of decomposition using Arrhenius plots to predict shelf-life under varying conditions .
- Cross-Validation : Replicate stability tests using orthogonal methods (e.g., TLC vs. HPLC) to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
